molecular formula C19H20N4O3S B10897941 4-{[(E)-{3-[(2-ethoxyphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(2-ethoxyphenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-4H-1,2,4-triazole-3-thiol

Cat. No.: B10897941
M. Wt: 384.5 g/mol
InChI Key: AXJPTBFRQGJDMG-SRZZPIQSSA-N
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Description

4-[((E)-1-{3-[(2-ETHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a triazole ring, an ethoxyphenoxy group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(2-ETHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves a multi-step process. One common method includes the reaction of 4,4’-diaminodiphenyl ether with o-vanillin in methanol to form an intermediate imine, which is then further reacted with other reagents to form the final product . The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(2-ETHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-[((E)-1-{3-[(2-ETHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific properties.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds.

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(2-ETHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[((E)-1-{3-[(2-ETHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for various chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C19H20N4O3S

Molecular Weight

384.5 g/mol

IUPAC Name

4-[(E)-[3-[(2-ethoxyphenoxy)methyl]-4-methoxyphenyl]methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H20N4O3S/c1-3-25-17-6-4-5-7-18(17)26-12-15-10-14(8-9-16(15)24-2)11-21-23-13-20-22-19(23)27/h4-11,13H,3,12H2,1-2H3,(H,22,27)/b21-11+

InChI Key

AXJPTBFRQGJDMG-SRZZPIQSSA-N

Isomeric SMILES

CCOC1=CC=CC=C1OCC2=C(C=CC(=C2)/C=N/N3C=NNC3=S)OC

Canonical SMILES

CCOC1=CC=CC=C1OCC2=C(C=CC(=C2)C=NN3C=NNC3=S)OC

Origin of Product

United States

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